![molecular formula C8H6F2O2 B067421 2,3-Difluoro-6-methoxybenzaldehyde CAS No. 187543-87-9](/img/structure/B67421.png)
2,3-Difluoro-6-methoxybenzaldehyde
Overview
Description
2,3-Difluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde typically involves the fluorination of 3,4-difluoroanisole. Common reagents used in this process include methanesulfonic acid, trifluoroacetic acid, or lithium fluoride . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually produced in crystalline form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: 2,3-Difluoro-6-methoxybenzoic acid.
Reduction: 2,3-Difluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
2,3-Difluoro-6-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure contributes to improved metabolic stability and bioavailability, making it valuable in drug design.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this aldehyde have shown efficacy against specific cancer cell lines, indicating potential for development into therapeutic agents .
Development of Agrochemicals
The compound is also explored in the development of agrochemicals. Its unique chemical properties allow for the synthesis of herbicides and pesticides that are more effective due to enhanced absorption and retention in plant systems.
Material Science
Advanced Materials Development
In material science, this compound is employed to create advanced materials with specific electronic properties. The incorporation of fluorine can significantly alter the physical characteristics of materials used in electronics and photonics.
Analytical Chemistry
Calibration Standards
This compound is used as a standard in analytical chemistry for calibrating instruments and methods aimed at detecting and quantifying other substances. Its defined properties ensure accuracy in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
3,4-Difluoroanisaldehyde: Another fluorinated benzaldehyde derivative with different substitution positions.
Uniqueness
2,3-Difluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment, making it a versatile intermediate in organic synthesis .
Biological Activity
2,3-Difluoro-6-methoxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features two fluorine atoms and a methoxy group attached to a benzaldehyde structure. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which can affect its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Its interactions with various biological targets make it a candidate for further pharmacological exploration.
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation .
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . The fluorine substitution enhances its binding affinity to molecular targets, potentially increasing its efficacy as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and receptors through hydrogen bonding and hydrophobic interactions. The presence of fluorine enhances binding affinity and selectivity .
- Metabolic Stability : Fluorination increases the metabolic stability of the compound, allowing for prolonged bioactivity in biological systems .
- Cell Membrane Permeability : The lipophilic nature of the compound facilitates its passage through cell membranes, enhancing its bioavailability and therapeutic potential .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of 2,3-difluorobenzaldehyde exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of metabolic pathways .
- Anticancer Effects : Research focused on the compound's ability to induce apoptosis in cancer cell lines revealed that it modulates key apoptotic markers such as caspases and Bcl-2 family proteins. This suggests a potential role in cancer therapeutics .
- Pharmacological Testing : In vitro assays have shown that this compound affects cell viability in various cancer models, indicating its potential as a lead compound for drug development targeting specific cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,3-Difluorobenzaldehyde | Lacks methoxy group | Moderate antimicrobial activity |
2,3-Difluoro-6-methoxyphenylacetonitrile | Contains acetonitrile instead of aldehyde | Potential enzyme interaction studies |
2,3-Difluoro-6-isopropoxybenzaldehyde | Isopropoxy group alters reactivity | Used in biochemical assays |
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJAYHBKACKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378886 | |
Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-87-9 | |
Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Difluoro-o-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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